1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
CAS No.: 419539-20-1
Cat. No.: VC7456852
Molecular Formula: C25H28N2O2S
Molecular Weight: 420.57
* For research use only. Not for human or veterinary use.
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine - 419539-20-1](/images/structure/VC7456852.png)
Specification
CAS No. | 419539-20-1 |
---|---|
Molecular Formula | C25H28N2O2S |
Molecular Weight | 420.57 |
IUPAC Name | 1-benzhydryl-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Standard InChI | InChI=1S/C25H28N2O2S/c1-20-13-14-24(19-21(20)2)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3 |
Standard InChI Key | ZQEYQUIHJYHNLC-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-(3,4-dimethylphenyl)sulfonyl-4-(diphenylmethyl)piperazine. Its molecular formula is C<sub>25</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>S, with a molecular weight of 420.56 g/mol.
Structural Characterization
The molecule consists of:
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A piperazine core (C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>) providing two nitrogen atoms for substitution.
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A 3,4-dimethylbenzenesulfonyl group attached to one nitrogen atom, introducing electron-withdrawing characteristics.
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A diphenylmethyl group (C<sub>13</sub>H<sub>11</sub>) at the opposing nitrogen, contributing steric bulk and lipophilicity.
The sulfonyl group (-SO<sub>2</sub>) enhances polarity, while the diphenylmethyl moiety promotes hydrophobic interactions, creating a bifunctional molecular architecture .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 420.56 g/mol |
Solubility | Likely soluble in DMSO, DMF; low in water |
LogP (Predicted) | ~4.2 (indicating high lipophilicity) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 (2 oxygen, 2 nitrogen) |
Synthetic Pathways
General Synthesis Strategy
The compound is synthesized through a nucleophilic substitution reaction:
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3,4-Dimethylbenzenesulfonyl chloride reacts with 4-(diphenylmethyl)piperazine in the presence of a base (e.g., triethylamine).
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The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 6–12 hours.
The mechanism involves deprotonation of the piperazine nitrogen, followed by sulfonylation at the less sterically hindered position .
Reaction Equation:
Purification and Characterization
Post-synthesis purification typically employs:
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Column chromatography (silica gel, ethyl acetate/hexane gradient)
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Recrystallization from ethanol/water mixtures
Structural confirmation utilizes:
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<sup>1</sup>H NMR: Key signals include aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and piperazine CH<sub>2</sub> groups (δ 3.1–3.4 ppm).
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IR Spectroscopy: Strong S=O stretching vibrations at ~1150 cm<sup>−1</sup> and ~1350 cm<sup>−1</sup> .
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous sulfonylated piperazines shows decomposition temperatures >200°C, suggesting moderate thermal stability. The diphenylmethyl group may lower melting points compared to simpler derivatives .
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | <0.1 |
Methanol | 8–12 |
Dichloromethane | >50 |
DMSO | >100 |
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for:
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Antihistamines: Modifications to the diphenylmethyl group could yield H<sub>1</sub> antagonists.
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Anticancer agents: Sulfonamides demonstrate tubulin polymerization inhibition in preclinical studies.
Materials Science
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Coordination polymers: Nitrogen atoms may bind metal ions for catalytic applications.
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Ionic liquids: Sulfonyl groups enhance thermal stability in high-temperature electrolytes.
Comparative Analysis with Analogues
Table 2: Structural Analog Comparison
Compound | Key Difference | LogP | Bioactivity |
---|---|---|---|
1-(3,4-Dimethylphenyl)sulfonylpiperazine | Lacks diphenylmethyl group | 2.1 | Lower CNS penetration |
4-(Diphenylmethyl)piperazine | No sulfonyl group | 3.8 | Enhanced receptor binding |
Target Compound | Combined substituents | 4.2 | Balanced solubility/bioactivity |
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